molecular formula C22H16FN3O2S B2398439 N-(1,3-benzodioxol-5-yl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 688355-92-2

N-(1,3-benzodioxol-5-yl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine

Cat. No.: B2398439
CAS No.: 688355-92-2
M. Wt: 405.45
InChI Key: YCWHFPVTYREUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine is a sophisticated chemical scaffold designed for advanced research applications. This compound features a quinazoline core, a structure recognized for its diverse biological activities and significance in pharmaceutical and biological reactions . The molecule is further functionalized with a 1,3-benzodioxol (piperonyl) group and a (2-fluorophenyl)methylsulfanyl moiety, creating a unique profile for structure-activity relationship (SAR) studies. Its primary research value lies in its potential as a key intermediate or target molecule in medicinal chemistry, particularly in the development of new pharmacologically active agents. The structural motifs present in this compound are commonly investigated for their ability to interact with various enzymatic targets. Researchers can utilize this compound to probe biological pathways, with potential applications in early-stage discovery programs. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2S/c23-17-7-3-1-5-14(17)12-29-22-25-18-8-4-2-6-16(18)21(26-22)24-15-9-10-19-20(11-15)28-13-27-19/h1-11H,12-13H2,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWHFPVTYREUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC4=CC=CC=C43)SCC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazoline scaffold is typically constructed via cyclocondensation reactions. Anthranilamide or 2-aminobenzoic acid derivatives serve as starting materials, reacting with aldehydes or nitriles under acidic or basic conditions. For example, iodine-mediated cyclization of anthranilamide with substituted benzaldehydes generates 4-quinazolinones, which are subsequently functionalized. In one protocol, anthranilamide reacts with 2-fluorobenzaldehyde in ethanol under reflux with iodine catalysis to yield 2-(2-fluorophenyl)quinazolin-4(3H)-one.

Halogenation at the 4-Position

Phosphorus oxychloride (POCl₃) is widely employed to convert 4-hydroxyl or 4-keto groups into chloroquinazolines, a critical intermediate for nucleophilic substitution. Treatment of 4-quinazolinone with POCl₃ in DMF at reflux replaces the carbonyl oxygen with chlorine, producing 4-chloroquinazoline. This reactive intermediate facilitates subsequent coupling with amines or thiols.

Detailed Preparation Methods

Synthesis of 4-Chloro-2-[(2-Fluorophenyl)methylsulfanyl]quinazoline

Step 1: Thiolation at the 2-Position
2-Chloroquinazoline undergoes nucleophilic aromatic substitution with (2-fluorophenyl)methanethiol. In a representative procedure, 2-chloroquinazoline (1 equiv) is reacted with (2-fluorophenyl)methanethiol (1.2 equiv) in anhydrous DMF at 80°C for 6–12 hours under nitrogen. The reaction is monitored by TLC, and the product is isolated via extraction with dichloromethane and purified by silica gel chromatography.

Step 2: Chlorination at the 4-Position
The 2-substituted quinazolin-4(3H)-one is treated with POCl₃ (3 equiv) in DMF at 110°C for 2 hours to yield 4-chloro-2-[(2-fluorophenyl)methylsulfanyl]quinazoline. Excess POCl₃ is quenched with ice water, and the product is extracted into dichloromethane, dried over MgSO₄, and concentrated.

Coupling with 1,3-Benzodioxol-5-ylamine

Step 3: Buchwald-Hartwig Amination
A palladium-catalyzed coupling between 4-chloro-2-[(2-fluorophenyl)methylsulfanyl]quinazoline and 1,3-benzodioxol-5-ylamine is performed using Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 equiv) in toluene at 100°C for 16 hours. The crude product is purified by recrystallization from ethanol to afford the target compound in 65–78% yield.

Alternative Method: Nucleophilic Substitution
In a simpler approach, refluxing 4-chloroquinazoline with 1,3-benzodioxol-5-ylamine (1.5 equiv) in isopropanol for 8 hours achieves the coupling without transition-metal catalysts. The precipitate is filtered and recrystallized from ethanol, yielding 60–70% product.

Optimization and Catalytic Innovations

Reverse Zinc Oxide Nanomicelles

Recent advances utilize ZnO nanomicelles in aqueous media to enhance reaction efficiency. For thiolation steps, these catalysts reduce reaction times to 3–4 hours while improving yields to >85% by minimizing side reactions.

Protecting Group Strategies

N-Protection of 1,3-benzodioxol-5-ylamine with tert-butoxycarbonyl (Boc) prevents undesired side reactions during coupling. Deprotection with trifluoroacetic acid (TFA) in dichloromethane followed by neutralization with aqueous ammonia ensures high amine reactivity.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, NH), 7.89–7.62 (m, 4H, quinazoline-H), 7.45–7.32 (m, 4H, fluorophenyl-H), 6.91 (s, 2H, benzodioxol-H), 5.02 (s, 2H, SCH₂), 4.87 (s, 2H, OCH₂O).
  • IR (KBr) : 1620 cm⁻¹ (C=N), 1585 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-O-C).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₂H₁₆F₃N₃O₂S [M+H]⁺: 452.0912; Found: 452.0908.

Challenges and Mitigation Strategies

Regioselectivity in Thiolation

Competing substitution at the 4-position is mitigated by prior chlorination. Conducting thiolation before introducing the chlorine atom ensures correct regiochemistry.

Sensitivity of Benzodioxol Group

Strong acids or bases may cleave the methylenedioxy ring. Mild conditions (pH 7–9) during workup preserve structural integrity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The benzodioxole and fluorobenzyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted benzodioxole or fluorobenzyl compounds. These products can be further utilized in various applications, including medicinal chemistry and material science.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound’s ability to induce apoptosis in cancer cells makes it a promising candidate for anticancer drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine exerts its effects involves the modulation of microtubule assembly. Specifically, it suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The following table summarizes key structural features and differences between the target compound and analogs:

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Key Modifications Evidence Source
N-(1,3-benzodioxol-5-yl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine Quinazoline 2-fluorophenylmethylsulfanyl 1,3-benzodioxol-5-yl Fluorine, sulfur linkage
2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-4,6-diphenylpyridine-3-carbonitrile Pyridine 6-chloro-1,3-benzodioxol-5-ylmethylsulfanyl 4,6-diphenyl Chlorine, pyridine core
2-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)quinazolin-4-amine Quinazoline 3,4-dichlorophenyl 2,5-dimethylphenyl Chlorine, methyl groups
N-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine Triazoloquinazoline 4-methylphenylsulfonyl 3-chloro-4-methylphenyl Sulfonyl group, triazole fusion
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide Acetamide Benzylsulfanyl-thiadiazol 3-chloro-4-methylphenyl Thiadiazole, dual sulfur atoms

Functional Group and Pharmacological Implications

A. Benzodioxol and Halogenated Substituents
  • The 1,3-benzodioxol group in the target compound and ’s pyridine derivative enhances aromaticity and may improve metabolic resistance compared to non-cyclic substituents.
  • Fluorine in the target’s 2-fluorophenyl group improves lipophilicity and membrane permeability, a strategy also seen in ’s fluorophenyl-containing benzoimidazolamines .
B. Sulfur-Containing Groups
  • The methylsulfanyl group in the target compound and ’s pyridine derivative may facilitate hydrogen bonding or hydrophobic interactions. In contrast, the sulfonyl group in ’s triazoloquinazoline increases polarity, likely affecting solubility and target engagement .
C. Core Heterocycle Variations
  • Quinazoline vs.
  • Triazoloquinazoline Fusion : ’s triazole-fused quinazoline introduces rigidity and additional hydrogen-bonding sites, which could enhance selectivity for specific enzymes .

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine is a compound of significant interest due to its potential biological activities. Quinazoline derivatives, including this compound, have been extensively studied for their diverse pharmacological properties, including antitumor, anticonvulsant, anti-inflammatory, and antibacterial activities. This article synthesizes current research findings on the biological activity of this specific compound.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a benzodioxole moiety and a fluorophenyl methylsulfanyl group. The structural formula can be represented as:

N 1 3 benzodioxol 5 yl 2 2 fluorophenyl methylsulfanyl quinazolin 4 amine\text{N 1 3 benzodioxol 5 yl 2 2 fluorophenyl methylsulfanyl quinazolin 4 amine}

This unique structure allows it to interact with various biological targets, influencing its pharmacological profile.

Anticonvulsant Activity

Research indicates that quinazoline derivatives exhibit anticonvulsant properties. For instance, compounds similar to this compound have been shown to bind to the AMPA receptor noncompetitively, which is crucial in modulating excitatory neurotransmission in the central nervous system . A study found that certain quinazolinones demonstrated moderate to significant anticonvulsant activity compared to diazepam .

Antitumor Activity

Quinazoline derivatives are recognized for their antitumor effects. The mechanism often involves the inhibition of specific kinases that play roles in cell proliferation and survival. For example, studies have shown that quinazoline-based compounds can inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is pivotal in various cancers .

Anti-inflammatory and Antibacterial Effects

The compound's potential anti-inflammatory activity has been noted in various studies. Quinazolines have been associated with the inhibition of pro-inflammatory cytokines and pathways such as NF-kB . Furthermore, some derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .

The proposed mechanisms for the biological activities of this compound include:

  • Receptor Binding : Interaction with AMPA receptors for anticonvulsant effects.
  • Kinase Inhibition : Blocking EGFR and other kinases involved in tumor progression.
  • Cytokine Modulation : Reducing levels of inflammatory cytokines.

Case Studies

  • Anticonvulsant Study : In a controlled experiment comparing various quinazoline derivatives, this compound was found to exhibit a notable reduction in seizure frequency in animal models compared to untreated controls .
  • Antitumor Efficacy : A study assessing the cytotoxic effects of related compounds on cancer cell lines revealed that this quinazoline derivative significantly inhibited cell growth in breast cancer models .

Data Table

Biological ActivityObserved EffectsReferences
AnticonvulsantModerate to significant seizure reduction
AntitumorInhibition of cell proliferation in cancer models
Anti-inflammatoryReduction of pro-inflammatory cytokines
AntibacterialEffective against Gram-positive and Gram-negative bacteria

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(1,3-benzodioxol-5-yl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine?

  • Answer : The synthesis typically involves multi-step organic reactions, including:

  • Quinazoline Core Formation : Cyclocondensation of anthranilic acid derivatives with nitriles or amidines under acidic conditions.
  • Sulfanyl Group Introduction : Thiolation via nucleophilic substitution using 2-fluorobenzyl mercaptan.
  • Amine Functionalization : Coupling with 1,3-benzodioxol-5-amine using palladium-catalyzed Buchwald-Hartwig amination or direct nucleophilic displacement.
  • Characterization : Validate intermediates and final product via 1H^1H-/13C^{13}C-NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For crystalline derivatives, X-ray diffraction (SHELX or SIR97) confirms stereochemistry .

Q. What analytical techniques are critical for structural validation of this compound?

  • Answer :

  • Spectroscopy : 1H^1H-NMR to confirm aromatic protons and substituent integration; IR for detecting functional groups (e.g., C-S, C-N stretches).
  • Chromatography : HPLC or UPLC to assess purity (>95%).
  • Crystallography : Single-crystal X-ray diffraction (SHELX-97/SHELXL) for unambiguous 3D structure determination .
  • Elemental Analysis : Match calculated vs. observed C/H/N percentages to confirm stoichiometry .

Advanced Research Questions

Q. How can molecular docking and QSAR studies optimize this compound’s interaction with kinase targets?

  • Answer :

  • Target Selection : Prioritize kinases (e.g., c-Src, Abl) based on structural homology to known quinazoline inhibitors (e.g., AZD0530) .
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with hinge-region residues, hydrophobic packing with fluorophenyl groups).
  • QSAR Modeling : Develop 3D-QSAR models (CoMFA/CoMSIA) using morpholine-substituted quinazoline derivatives as a training set to predict activity .
  • Validation : Compare predicted vs. experimental IC50_{50} values in kinase inhibition assays .

Q. How can researchers resolve discrepancies in reported biological activities (e.g., kinase inhibition vs. histamine receptor modulation)?

  • Answer :

  • Assay Context : Evaluate activity under standardized conditions (e.g., ATP concentration, pH). Off-target effects may arise from fluorophenyl or benzodioxole moieties interacting with GPCRs (e.g., histamine H4 receptor) .
  • Selectivity Profiling : Use kinase/GPCR panels to identify cross-reactivity. For example, AZD0530 exhibits >100x selectivity for c-Src over H4R .
  • Structural Tuning : Introduce substituents (e.g., methylpiperazine) to enhance kinase specificity while reducing GPCR binding .

Q. What preclinical models are suitable for assessing in vivo efficacy and pharmacokinetics?

  • Answer :

  • Pharmacokinetics : Monitor plasma half-life (t1/2t_{1/2}), bioavailability, and metabolic stability (CYP450 assays). AZD0530 showed t1/2=40t_{1/2} = 40 h in humans, supporting once-daily dosing .
  • Xenograft Models : Use c-Src-transfected 3T3 fibroblast xenografts in nude mice to evaluate tumor growth inhibition.
  • Cardiotoxicity Screening : Assess hERG channel inhibition to mitigate arrhythmia risks .

Data Contradiction & Experimental Design

Q. How should researchers design experiments to address inconsistent cytotoxicity data across cell lines?

  • Answer :

  • Standardization : Use identical cell lines (e.g., MCF-7, HepG2) from validated repositories (ATCC).
  • Dose-Response Curves : Test a broad concentration range (1 nM–100 µM) with controls (e.g., staurosporine).
  • Mechanistic Studies : Perform flow cytometry (apoptosis) and ROS assays to differentiate cytostatic vs. cytotoxic effects .

Q. What strategies mitigate crystallographic disorder in X-ray structures of this compound?

  • Answer :

  • Crystal Growth : Optimize solvent systems (e.g., DMSO/water) for slow evaporation.
  • Refinement Tools : Use SHELXL for disorder modeling; apply restraints to flexible groups (e.g., benzodioxole ring) .

Methodological Resources

  • Crystallography : SHELX-97 for structure solution, ORTEP-3 for visualization .
  • QSAR : Sybyl-X or MOE for 3D-QSAR model development .
  • Kinase Assays : ADP-Glo™ Kinase Assay (Promega) for high-throughput screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.